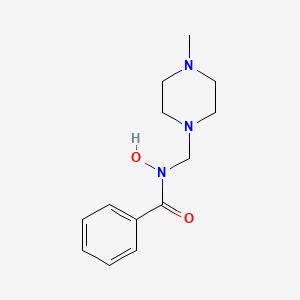
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. Benzohydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in a range of scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- typically involves the reaction of benzohydroxamic acid with N-(4-methylpiperazinyl)methyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in analytical chemistry.
Biology: Inhibits enzymes such as urease and matrix metalloproteinases, making it useful in studying enzyme mechanisms.
Medicine: Potential therapeutic agent for diseases involving metal ion dysregulation and enzyme overactivity.
Industry: Used in the formulation of corrosion inhibitors and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that prevent the metal ions from participating in catalytic reactions. This chelation mechanism is crucial for its role as an enzyme inhibitor, as it can block the active sites of metalloenzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydroxamic acid: The parent compound with similar chelating properties.
N-Hydroxybenzamide: Another hydroxamic acid derivative with similar enzyme inhibitory activity.
4-(4-Methylpiperazin-1-yl)benzoic acid: A related compound with a piperazine moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is unique due to the presence of the N-(4-methylpiperazinyl)methyl group, which enhances its solubility and bioavailability. This structural modification also improves its ability to interact with biological targets, making it a more potent inhibitor compared to its parent compound and other similar derivatives.
Eigenschaften
CAS-Nummer |
40890-88-8 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-9-15(10-8-14)11-16(18)13(17)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
InChI-Schlüssel |
GANYELGAIAGDPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















